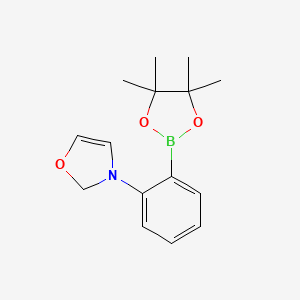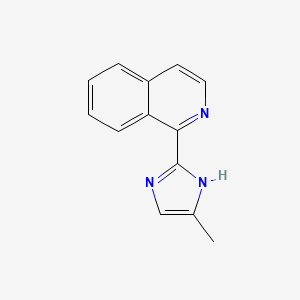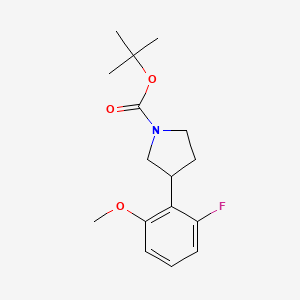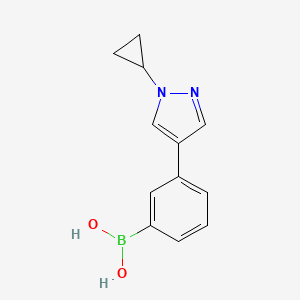
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a phenyl ring substituted with a cyclopropyl-pyrazole moiety and a boronic acid group, making it a versatile intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The cyclopropyl and pyrazole moieties can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through various substitution reactions.
科学的研究の応用
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic Acid Pinacol Ester: A derivative where the boronic acid group is protected as a pinacol ester.
Uniqueness
This compound is unique due to its combination of a cyclopropyl-pyrazole moiety and a boronic acid group. This structure imparts unique reactivity and makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules .
特性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
[3-(1-cyclopropylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-3-1-2-9(6-11)10-7-14-15(8-10)12-4-5-12/h1-3,6-8,12,16-17H,4-5H2 |
InChIキー |
IYXMNNBRAPEXPF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
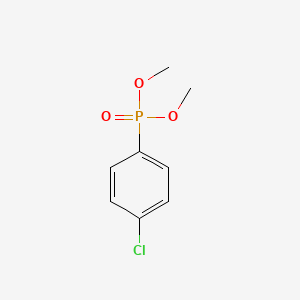
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
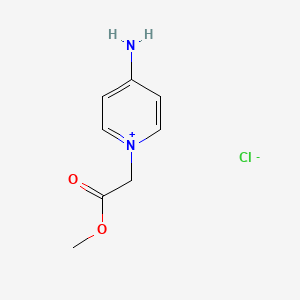
![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)
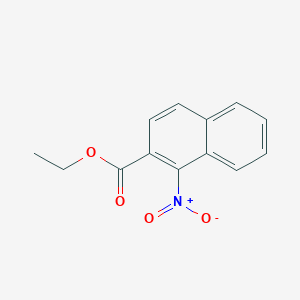
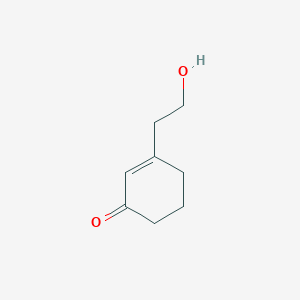

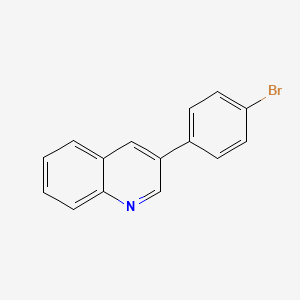
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
